5-[(Aminooxy)methyl]-2-bromophenol hydrochloride
Description
Systematic Nomenclature and Chemical Identification
The compound 5-[(aminooxy)methyl]-2-bromophenol hydrochloride belongs to the bromophenol family, characterized by a phenolic ring substituted with bromine and functionalized with an aminooxy methyl group. Its systematic IUPAC name is 5-(aminooxymethyl)-2-bromophenol hydrochloride , reflecting the positions of substituents on the aromatic ring. The molecular formula is C₇H₉BrClNO₂ , with a molecular weight of 254.51 g/mol .
The structural features include:
- A bromine atom at the ortho position relative to the phenolic hydroxyl group.
- An aminooxy methyl (-CH₂-O-NH₂) substituent at the para position relative to the hydroxyl group.
- A hydrochloride counterion stabilizing the aminooxy group.
The canonical SMILES representation is C1=CC(=C(C=C1CON)O)Br.Cl , which encodes the connectivity of atoms and functional groups. Spectral identification methods include ¹H NMR (showing aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 4.2 ppm) and IR spectroscopy (exhibiting O-H stretch at ~3200 cm⁻¹ and N-H stretch at ~3350 cm⁻¹). Challenges in nomenclature arise from the dual functionality of the aminooxy group, which requires precise locant assignment under IUPAC guidelines.
Historical Context of Discovery and Development
The synthesis of this compound emerged from mid-20th-century research into histidine decarboxylase inhibitors. Early studies on bromophenol derivatives, such as brocresine (a related compound lacking the hydrochloride group), demonstrated their ability to modulate histamine synthesis by inhibiting enzymatic activity. Patent literature from the 1960s describes methods for synthesizing brominated phenolic compounds with aminooxy functionalities, emphasizing their potential in regulating gastric acid secretion and neurological functions.
A key milestone was the optimization of its hydrochloride salt form in the 1990s, which improved aqueous solubility and stability for biochemical applications. The compound gained attention in the 2010s as a tool for studying oxime ligation reactions in protein engineering, leveraging its aminooxy group’s reactivity with carbonyl compounds. Unlike earlier bromophenols, this derivative’s hydrochloride form enabled its use in physiologically relevant buffers, expanding its utility in cellular assays.
Position Within Bromophenol Derivatives
This compound occupies a unique niche among bromophenol derivatives due to its dual functionalization:
For example, 3-bromo-2,6-dihydroxyacetophenone lacks the aminooxy group, limiting its utility in bioconjugation. Conversely, brosimacutin H , a prenylated bromophenol, serves natural product synthesis but lacks the hydrochloride’s stability in aqueous media. The aminooxy methyl group also differentiates it from 5-amino-2-bromophenol , which lacks the oxygen-nitrogen linkage critical for nucleophilic reactions.
In industrial contexts, this compound’s synthesis employs continuous flow reactors to optimize bromination and amination steps, a contrast to batch methods used for less complex derivatives. Its role in inhibiting aromatic L-amino acid decarboxylase further distinguishes it from bromophenols used solely as antimicrobials or dyes.
Properties
IUPAC Name |
5-(aminooxymethyl)-2-bromophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2.ClH/c8-6-2-1-5(4-11-9)3-7(6)10;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXLXJTOSXODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride typically involves the reaction of 2-bromophenol with an aminooxy compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenol derivatives .
Scientific Research Applications
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Aminooxy-Containing Compounds
The aminooxy group is critical for oxime ligation, a bioorthogonal reaction. However, this moiety is sensitive to competing carbonyl-containing compounds like acetone or formaldehyde, which may reduce conjugation efficiency . Compared to (5-bromothiophen-2-yl)methylamine hydrochloride (CAS 1645414-72-7), which lacks an aminooxy group, the target compound offers distinct reactivity for carbonyl-specific conjugation.
Brominated Phenolic Derivatives
- 5-(Bromomethyl)-2-methoxyphenol (CAS 111394-51-5): This compound replaces the aminooxymethyl group with a methoxy (-OCH₃) substituent. The methoxy group is electron-donating, stabilizing the aromatic ring, whereas the aminooxy group in the target compound introduces nucleophilic reactivity. The bromine position (para to -OH in the target vs. ortho in 5-(bromomethyl)-2-methoxyphenol) also alters electronic effects and steric accessibility .
- 6-Amino-2-bromo-3-fluorophenol: The presence of both amino (-NH₂) and fluorine substituents in this compound contrasts with the aminooxy group in the target. Fluorine’s electronegativity may increase metabolic stability, while the aminooxy group enables conjugation versatility .
Hydrochloride Salts
- Pexidartinib Hydrochloride : A therapeutic agent with a complex heterocyclic structure, pexidartinib hydrochloride highlights the role of hydrochloride salts in improving drug solubility. However, the target compound’s simpler structure lacks the trifluoromethylpyridine and pyrrolopyridine moieties of pexidartinib, limiting its direct pharmacological relevance but retaining utility as a synthetic intermediate .
- This difference may influence crystallization behavior and formulation strategies .
Structural and Functional Comparison Table
Key Research Findings
- Oxime Ligation Efficiency: The aminooxy group in the target compound enables efficient conjugation under mild conditions, though competing aldehydes/ketones require careful handling .
- Solubility Profile: As a mono-hydrochloride salt, the target compound likely exhibits moderate aqueous solubility, contrasting with dihydrochloride salts (e.g., 2-(aminomethyl)benzimidazole dihydrochloride), which may have higher solubility but increased hygroscopicity .
- Synthetic Utility: The bromine atom in the target compound offers a handle for further functionalization (e.g., Suzuki coupling), a feature shared with 5-(bromomethyl)-2-methoxyphenol but absent in non-brominated analogs .
Biological Activity
5-[(Aminooxy)methyl]-2-bromophenol hydrochloride, also known by its CAS number 91468-63-2, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenolic structure with a bromine substituent and an aminooxy functional group, which is significant for its biological interactions. The presence of these functional groups suggests potential reactivity with biological molecules, influencing various biochemical pathways.
Biochemical Pathways:
this compound is believed to interact with multiple biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition: The compound can bind to enzyme active sites or allosteric sites, modulating their activity. This interaction can lead to either inhibition or activation of enzymatic functions.
- Gene Expression Modulation: It may influence transcription factors and other regulatory proteins, thereby affecting gene expression and cellular metabolism.
Cellular Effects:
Research indicates that this compound can alter cell signaling pathways and gene expression. For instance, it has been shown to modify the phosphorylation status of key signaling proteins, impacting downstream signaling cascades that are crucial for cellular function.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antibacterial and antifungal activities. It has been tested against various pathogens, showing efficacy in inhibiting growth and proliferation.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. Its ability to modulate inflammatory pathways suggests a role in therapeutic applications for inflammatory diseases.
Antioxidant Activity
Preliminary studies indicate that this compound possesses antioxidant properties, which could be beneficial in protecting cells from oxidative stress and related damage.
Case Studies
- In Vitro Studies:
- In one study, this compound was tested on human cell lines to assess its cytotoxic effects. Results indicated a dose-dependent inhibition of cell viability, suggesting potential use in cancer therapy.
- Animal Models:
- In vivo experiments demonstrated that administration of the compound resulted in significant reductions in tumor size in murine models of cancer. This highlights its potential as an antitumor agent.
Dosage and Toxicity
The effects of this compound are influenced by dosage:
- Low Doses: Minimal effects observed; may serve as a preventive agent.
- High Doses: Significant biological activity noted; however, doses above certain thresholds may lead to toxicity, including cellular damage and disruption of normal physiological processes.
Comparison with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-[(Aminooxy)methyl]-2-bromophenol | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Gene expression modulation |
| 6-Bromo-1,3-dimethyl-1,4-dihydropyrazole | Antioxidant, Antitumor | Similar binding interactions with enzymes |
| Hydroxylamine derivatives | Enhances chaperone activity | Modulates protein folding and stabilization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(Aminooxy)methyl]-2-bromophenol hydrochloride, and what are their key reaction conditions?
- Methodology : A common approach involves acid hydrolysis of intermediates. For example, 2-amino-5-bromophenol hydrochloride was synthesized via oxalyl chloride-mediated coupling in THF followed by reflux with HCl (36.1% yield) . For the target compound, analogous methods may involve functionalization of the bromophenol core with aminooxy groups using silylation or triflation steps, as seen in aryne precursor syntheses .
- Key Considerations : Optimize reaction time and stoichiometry (e.g., 1.04 equiv. oxalyl chloride for 1 equiv. substrate ). Monitor pH during HCl hydrolysis to avoid over-acidification.
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of:
- NMR Spectroscopy : Identify bromine (¹H/¹³C NMR splitting patterns) and aminooxy protons (δ ~5-6 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions).
- X-ray Crystallography : Resolve hydrochloride salt formation and hydrogen bonding .
- Elemental Analysis : Verify C, H, N, and Br content.
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
- Solubility : Hydrochloride salts typically enhance water solubility. Test in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 2-7).
- Stability : Store in airtight containers at -20°C in dry conditions to prevent decomposition. Avoid prolonged exposure to light or moisture, as bromophenol derivatives are prone to hydrolysis .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of this compound?
- Methodology :
- Catalyst Screening : Transition metals (e.g., Pd) improve coupling efficiency in analogous bromophenol derivatives .
- Solvent Optimization : Replace THF with DMA or DMF to enhance intermediate solubility .
- Temperature Control : Lower reaction temperatures (-78°C) during lithiation steps to minimize side reactions .
- Data Analysis : Compare yields under varying conditions (e.g., 36.1% in THF vs. hypothetical 45% in DMF).
Q. What mechanistic insights exist for the reactivity of the aminooxy group in this compound?
- Methodology : The aminooxy group participates in nucleophilic oxime formation or acts as a directing group in metal-mediated reactions. For example, silylation and triflation steps in aryne precursor synthesis highlight its role in stabilizing reactive intermediates .
- Experimental Design : Use isotopic labeling (¹⁵N) or in-situ IR to track aminooxy participation in coupling reactions.
Q. How do conflicting reports on the compound’s stability in acidic/basic media affect experimental design?
- Resolution Strategy :
- pH-Dependent Studies : Conduct stability assays at pH 1-14 (e.g., HPLC monitoring over 24h).
- Contradictory Data : If degradation occurs at pH >7, prioritize acidic buffers (pH 4-6) for biological assays .
Q. What analytical challenges arise when handling the hydrochloride salt form, and how can they be mitigated?
- Challenges : Hydrochloride salts may cause peak broadening in NMR or interfere with MS ionization.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
